molecular formula C13H12F3N3S B1412357 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-69-9

4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

Cat. No.: B1412357
CAS No.: 1395492-69-9
M. Wt: 299.32 g/mol
InChI Key: NDKQODPFCYXYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C13H12F3N3S and its molecular weight is 299.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives are known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to the modulation of enzyme activity, impacting cellular redox states and protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting pathways like MAPK and PI3K/Akt . Additionally, it can alter gene expression profiles by interacting with transcription factors, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, it can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Properties

IUPAC Name

4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c1-7-10(20-11(17)19-7)8-2-5-18-9(6-8)12(3-4-12)13(14,15)16/h2,5-6H,3-4H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQODPFCYXYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140850
Record name 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-69-9
Record name 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.